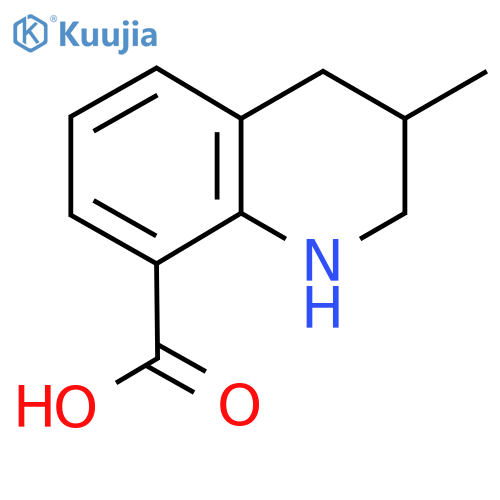

Cas no 2172219-71-3 (3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

- EN300-1643674

- 2172219-71-3

-

- インチ: 1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)

- InChIKey: GDGYXUWXTQKMIY-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC2=C1NCC(C)C2)=O

計算された属性

- せいみつぶんしりょう: 191.094628657g/mol

- どういたいしつりょう: 191.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1643674-10.0g |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

2172219-71-3 | 95% | 10g |

$3131.0 | 2023-06-04 | |

| Enamine | EN300-1643674-0.1g |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

2172219-71-3 | 95% | 0.1g |

$252.0 | 2023-06-04 | |

| Enamine | EN300-1643674-5.0g |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

2172219-71-3 | 95% | 5g |

$2110.0 | 2023-06-04 | |

| Enamine | EN300-1643674-50mg |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

2172219-71-3 | 95.0% | 50mg |

$168.0 | 2023-09-22 | |

| Enamine | EN300-1643674-100mg |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

2172219-71-3 | 95.0% | 100mg |

$252.0 | 2023-09-22 | |

| Enamine | EN300-1643674-10000mg |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

2172219-71-3 | 95.0% | 10000mg |

$3131.0 | 2023-09-22 | |

| Enamine | EN300-1643674-1000mg |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

2172219-71-3 | 95.0% | 1000mg |

$728.0 | 2023-09-22 | |

| Enamine | EN300-1643674-2500mg |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

2172219-71-3 | 95.0% | 2500mg |

$1428.0 | 2023-09-22 | |

| 1PlusChem | 1P02913A-500mg |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylicacid |

2172219-71-3 | 95% | 500mg |

$766.00 | 2023-12-19 | |

| 1PlusChem | 1P02913A-5g |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylicacid |

2172219-71-3 | 95% | 5g |

$2670.00 | 2023-12-19 |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid 関連文献

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acidに関する追加情報

3-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid (CAS No. 2172219-71-3): A Comprehensive Overview

3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS No. 2172219-71-3) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and structural flexibility. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Chemical Properties and Structure

3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a white crystalline solid with a molecular formula of C11H13NO2. The compound features a tetrahydroquinoline core with a carboxylic acid group at the 8-position and a methyl group at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The carboxylic acid group can participate in various chemical reactions such as esterification, amide formation, and metal complexation. The tetrahydroquinoline core provides structural stability and enhances the compound's solubility in polar solvents.

Synthesis Methods

The synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been extensively studied in the literature. One common approach involves the Pictet-Spengler reaction followed by ring-opening and carboxylation steps. For instance, starting from 3-methylbenzylamine and an appropriate aldehyde or ketone, the Pictet-Spengler reaction forms a tetrahydroisoquinoline intermediate. Subsequent ring-opening with an acid catalyst and carboxylation using carbon dioxide yields the desired product. Another method involves the condensation of 3-methylbenzaldehyde with an amino acid derivative followed by reduction and cyclization steps.

Biological Activities

3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has shown promising biological activities in various studies. One of its notable properties is its ability to act as an inhibitor of specific enzymes involved in cellular processes. For example, recent research has demonstrated that this compound can inhibit the activity of certain kinases, which are key regulators of cell signaling pathways. This property makes it a potential candidate for the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

In addition to its enzymatic inhibition properties, 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Potential Applications

The diverse biological activities of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have led to its exploration in various fields of pharmaceutical research. One promising application is in the development of new drugs for cancer therapy. The compound's ability to inhibit kinases involved in cell proliferation and survival pathways makes it a valuable lead molecule for further optimization and clinical testing.

In addition to cancer therapy, 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that it can protect neurons from oxidative stress and prevent the aggregation of toxic protein species associated with these conditions.

Clinical Trials and Future Directions

The promising preclinical results with 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have paved the way for further clinical investigations. Several phase I clinical trials are currently underway to evaluate the safety and pharmacokinetics of this compound in healthy volunteers. These trials will provide crucial data on dosing regimens and potential side effects.

In parallel with clinical trials, ongoing research is focused on optimizing the chemical structure of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid to enhance its potency and selectivity. Computational methods such as molecular docking and virtual screening are being employed to identify structural modifications that can improve the compound's binding affinity to target proteins.

Conclusion

3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS No. 2172219-71-3) is a promising organic compound with a wide range of biological activities. Its ability to inhibit kinases and reduce inflammation makes it a valuable candidate for drug development in areas such as cancer therapy and neurodegenerative diseases. Ongoing research and clinical trials will further elucidate its therapeutic potential and guide its future applications in medicine.

2172219-71-3 (3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid) 関連製品

- 2172151-04-9(2-(1-methylcyclopropanecarbonyl)-1,3-thiazole)

- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)

- 10031-24-0(dibromostannane)

- 53801-63-1(Zinc-Copper Couple)

- 1604453-74-8(methyl (3R)-3-amino-3-(oxan-4-yl)propanoate)

- 2172396-51-7(benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)

- 2680850-49-9(benzyl N-(5-chloro-2-cyanophenyl)-N-(pyridin-2-yl)methylcarbamate)

- 1248448-55-6(1-(Thiophen-3-yl)ethane-1-thiol)

- 1805485-87-3(Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate)

- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)